Product packaging for (2-Bromo-3,4-difluorophenyl)methanol(Cat. No.:CAS No. 1578156-19-0)

(2-Bromo-3,4-difluorophenyl)methanol

Cat. No.: B1532924
CAS No.: 1578156-19-0
M. Wt: 223.01 g/mol
InChI Key: AIAONJJXMOLZHJ-UHFFFAOYSA-N
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Description

Significance of Brominated and Fluorinated Aromatic Alcohols in Organic Synthesis and Medicinal Chemistry

The incorporation of bromine and fluorine atoms into aromatic molecules is a widely employed strategy in drug discovery and organic synthesis. Halogenated compounds often exhibit enhanced biological activity and improved pharmacokinetic properties compared to their non-halogenated counterparts. nih.gov

Fluorine, being the most electronegative element, can significantly alter the electronic properties of a molecule, influencing its acidity, basicity, and reactivity. mdpi.com The introduction of fluorine can also enhance metabolic stability and membrane permeability, crucial attributes for drug candidates. nih.gov Bromine, on the other hand, serves as a versatile synthetic handle. The carbon-bromine bond can readily participate in a variety of cross-coupling reactions, such as Suzuki and Sonogashira couplings, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. mdpi.com This versatility allows for the construction of complex molecular frameworks from relatively simple brominated precursors.

Aromatic alcohols, particularly benzyl (B1604629) alcohols, are fundamental building blocks in organic synthesis. The hydroxyl group can be easily converted into other functional groups, such as aldehydes, carboxylic acids, ethers, and esters, providing a gateway to a vast array of chemical transformations. google.com The combination of these features in brominated and fluorinated aromatic alcohols makes them highly sought-after intermediates for the synthesis of novel pharmaceuticals and other functional organic materials.

Overview of Research Trajectories for (2-Bromo-3,4-difluorophenyl)methanol and Related Benzyl Alcohols

Research involving this compound and structurally similar benzyl alcohols is primarily focused on their utility as intermediates in the synthesis of complex organic molecules with potential biological activity. While specific research exclusively detailing the applications of this compound is emerging, the broader research landscape for related compounds provides valuable insights into its potential uses.

One major research trajectory involves the use of such compounds in the synthesis of kinase inhibitors. For instance, substituted phenyl compounds are key components in the development of selective B-Raf inhibitors for cancer therapy. mdpi.comgoogle.com The synthesis of these inhibitors often involves coupling reactions where a bromo-substituted aromatic ring is a key reactant.

Another significant area of research is the development of novel antipsychotic and antidepressant agents. The synthesis of various N-substituted-2-amino-3',4'-methylene-dioxypropiophenones, which have shown potential as antidepressants, involves intermediates that are structurally related to this compound.

Furthermore, the synthesis of various heterocyclic compounds, which form the core of many pharmaceuticals, often utilizes substituted benzyl alcohols as starting materials or key intermediates. The functional groups on the aromatic ring, such as bromine and fluorine, play a crucial role in directing the synthetic pathway and influencing the properties of the final product.

While direct and extensive research on this compound is still in its early stages, the established importance of its structural motifs in medicinal chemistry suggests a promising future for its application in the discovery and development of new therapeutic agents. The synthetic versatility offered by the bromo and fluoro substituents, combined with the reactivity of the benzyl alcohol moiety, positions this compound as a valuable tool for chemists in both academic and industrial research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5BrF2O B1532924 (2-Bromo-3,4-difluorophenyl)methanol CAS No. 1578156-19-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-bromo-3,4-difluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF2O/c8-6-4(3-11)1-2-5(9)7(6)10/h1-2,11H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIAONJJXMOLZHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1CO)Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Bromo 3,4 Difluorophenyl Methanol and Its Congeners

Strategies for Benzyl (B1604629) Alcohol Functionalization

The synthesis of substituted benzyl alcohols, including (2-Bromo-3,4-difluorophenyl)methanol, relies on a variety of functionalization strategies. A primary and widely used method is the reduction of the corresponding benzaldehyde. For instance, this compound is typically synthesized by the reduction of 2-Bromo-3,4-difluorobenzaldehyde.

Another key strategy involves the direct oxidation of a methyl group on the benzene (B151609) ring. Selective monooxidation of alkylated benzenes can produce benzylic alcohols. acs.org This method can be challenging due to the propensity for over-oxidation to the corresponding ketone or carboxylic acid. acs.org To circumvent this, researchers have developed methods using specific oxidants like bis(methanesulfonyl) peroxide, which allows for the selective synthesis of benzylic alcohols without further oxidation. acs.orgorganic-chemistry.org

Furthermore, the hydroxyl group of benzyl alcohols can be converted into other functional groups. For example, treatment with reagents like tosyl chloride can lead to the formation of corresponding chlorides instead of the expected tosylates, particularly with electron-withdrawing substituents on the aromatic ring. researchgate.net Tertiary benzyl alcohols can be directly converted to vicinal halohydrins using N-halosuccinimides in aqueous media, highlighting a green chemistry approach to functionalization. mdpi.comresearchgate.net

The following table summarizes common functionalization strategies for benzyl alcohols.

Strategy Precursor Reagents/Conditions Product Key Features
Reduction Substituted BenzaldehydeNaBH₄, LiAlH₄, or catalytic hydrogenationSubstituted Benzyl AlcoholHigh yield, common laboratory method.
Benzylic C-H Oxidation Substituted TolueneBis(methanesulfonyl) peroxideSubstituted Benzyl AlcoholSelective monooxidation, avoids over-oxidation. acs.org
Hydroxylation of Carboxylic Acids Carboxylic AcidVisible light, O₂AlcoholGreen method using molecular oxygen as the oxidant. organic-chemistry.org
Halogenation Tertiary Benzyl AlcoholN-halosuccinimide (NCS, NBS) in H₂OVicinal HalohydrinGreen conditions, direct conversion. mdpi.comresearchgate.net

Regioselective Bromination Reactions in the Context of this compound Synthesis

The synthesis of this compound critically depends on the regioselective introduction of a bromine atom onto the 3,4-difluorophenyl scaffold. The most direct precursor is 2-bromo-3,4-difluorobenzaldehyde, which is then reduced to the target alcohol. The synthesis of this aldehyde intermediate involves the electrophilic bromination of 3,4-difluorobenzaldehyde.

The directing effects of the substituents on the aromatic ring govern the regioselectivity of electrophilic bromination. In 3,4-difluorobenzaldehyde, the aldehyde group is a deactivating meta-director, while the fluorine atoms are deactivating but ortho-, para-directors. The position ortho to the fluorine at C-3 and meta to the aldehyde group is C-2, making it a likely site for bromination.

A typical procedure for a related compound, 2-bromo-4-fluorobenzaldehyde, involves dissolving 4-fluorobenzaldehyde in an acid solution, followed by the addition of a brominating agent at an elevated temperature. guidechem.comgoogle.com This method, when applied to 3,4-difluorobenzaldehyde, can yield the desired 2-bromo isomer. The use of zeolites as shape-selective catalysts in combination with a Lewis acid can also achieve high regioselectivity in the bromination of aromatic compounds, such as fluorobenzene (B45895), favoring the para-isomer. google.comnih.gov

Substrate Brominating Agent Catalyst/Solvent Major Product Reference
4-FluorobenzaldehydeBromide reagentAcid solution2-Bromo-4-fluorobenzaldehyde guidechem.comgoogle.com
CatecholN-bromosuccinimide (NBS)Fluoroboric acid in acetonitrile4-Bromobenzene-1,2-diol nih.gov
FluorobenzeneBromineHY or HM zeolite / Lewis Acid4-Bromofluorobenzene google.com
1,4-Dimethoxy-2,3-dimethylbenzene (B1360320)N-bromosuccinimide (NBS)Benzotrifluoride2,3-Bis(bromomethyl)-1,4-dimethoxybenzene researchgate.net

Selective Fluorination Approaches in Aromatic Systems

While this compound already contains fluorine atoms, understanding selective fluorination is crucial for synthesizing its congeners and other fluorinated aromatic compounds. Electrophilic fluorination is a direct method for introducing fluorine onto an aromatic ring. Reagents like Selectfluor are used for the direct fluorination of C(sp³)–H bonds, which can be catalyzed by iron(II) acetylacetonate for benzylic positions. organic-chemistry.org

Another approach is nucleophilic aromatic substitution (SNAr), where a good leaving group on an activated aromatic ring is displaced by a fluoride ion. The Balz-Schiemann reaction, which involves the thermal decomposition of an aryl diazonium tetrafluoroborate, is a classic method for introducing fluorine. More recently, radical-based strategies have emerged. A silyl radical-mediated chain process allows for the fluorination of alkyl bromides, demonstrating unexpected selectivity for halogen-atom abstraction over Si-F bond formation. princeton.edu

Metal-Catalyzed Cross-Coupling Reactions for Aryl-Substituted Methanol (B129727) Architectures

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and constructing complex aryl-substituted methanol architectures. wiley-vch.de These reactions typically involve the coupling of an organic halide with an organometallic reagent, catalyzed by a transition metal, most commonly palladium. wiley-vch.de

Suzuki-Miyaura Coupling: This reaction couples an aryl halide with an arylboronic acid. It has been used to synthesize benzylic alcohols by reacting aryl halides with potassium acetoxymethyltrifluoroborate. organic-chemistry.org

Hiyama Coupling: This involves the coupling of aryl halides with organosilanes. Palladium NNC-pincer complexes have been shown to catalyze the Hiyama coupling of aryl bromides with aryl(trialkoxy)silanes to produce biaryl compounds. nih.gov

Negishi Coupling: This reaction pairs an organozinc reagent with an organic halide. It is a powerful tool in synthesis due to the high reactivity and functional group tolerance of organozinc reagents. acs.org

These reactions offer versatile pathways to modify the aromatic core of molecules like this compound, allowing for the introduction of various aryl or alkyl substituents. For example, the bromine atom in the target molecule could potentially be used in a subsequent cross-coupling reaction to build more complex structures.

Coupling Reaction Catalyst Nucleophile Electrophile Key Features
Suzuki-MiyauraPalladium complexesOrganoboron compoundsAryl/vinyl halides or triflatesMild conditions, high functional group tolerance. organic-chemistry.orgresearchgate.net
HiyamaPalladium complexesOrganosilanesAryl/vinyl halides or triflatesActivated by fluoride ions. nih.gov
NegishiPalladium or Nickel complexesOrganozinc compoundsAryl/alkenyl/alkyl halides or triflatesHigh reactivity of the organozinc reagent. acs.org
HeckPalladium complexesAlkenesAryl/vinyl halides or triflatesForms a new C-C bond at an sp² carbon. wiley-vch.de

Development of Novel and Green Synthetic Protocols

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals to reduce environmental impact. mdpi.com For the synthesis of benzyl alcohols and their derivatives, this includes the use of environmentally benign solvents, transition-metal-free conditions, and atom-economical reactions.

Water is an attractive green solvent, and reactions such as the halogenation of tertiary benzyl alcohols with N-halosuccinimides have been successfully performed in aqueous media. mdpi.comresearchgate.net The efficiency of these reactions can be enhanced by using surfactants to overcome the low solubility of organic substrates in water. researchgate.net

Transition-metal-free radical coupling reactions offer an alternative to traditional metal-catalyzed methods. For instance, the β-alkylation of 1-phenylethanol (B42297) with benzyl alcohols can be achieved using t-BuONa, which acts as both a base and a radical initiator, avoiding the need for transition metal catalysts. nih.gov Iron, being an abundant and less toxic metal, is an attractive alternative to precious metals like palladium. Iron(III) chloride has been used to catalyze the etherification of benzyl alcohols in propylene carbonate, a green and recyclable solvent. acs.org

Reaction Optimization and Yield Enhancement Strategies

Optimizing reaction conditions is essential for maximizing product yield and purity while minimizing waste and cost. This involves systematically varying parameters such as temperature, reaction time, catalyst loading, and reactant concentrations.

For instance, in the synthesis of 1,3-diphenylpropan-1-ol (B1266756) via radical coupling, the reaction time was optimized to achieve the highest yield, with longer times not leading to further improvement. nih.gov In the palladium-catalyzed synthesis of methyl aryl ethers, the choice of ligand and precatalyst was crucial for achieving high yields under mild conditions. nih.gov

Multi-objective optimization can be employed to simultaneously maximize desired outcomes, such as product flow rate and yield, as demonstrated in the optimization of methanol synthesis under periodic operation. mdpi.com In the selective oxidation of benzyl alcohol, catalyst screening revealed that Pd-based bimetallic catalysts, particularly PdAu and PdFe nanoalloys, offered high yields and selectivity for benzaldehyde. acs.org Hot filtration experiments can be used to confirm the heterogeneous nature of a catalyst and ensure that the catalytic activity is not due to leached metal ions in the solution. mdpi.com

Computational Chemistry and Theoretical Investigations of 2 Bromo 3,4 Difluorophenyl Methanol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a robust method for investigating the electronic structure of molecules. By approximating the many-electron wavefunction in terms of the spatially dependent electron density, DFT provides a balance between accuracy and computational cost. For a molecule like (2-Bromo-3,4-difluorophenyl)methanol, DFT calculations, likely using a functional such as B3LYP and a basis set like 6-311G(d,p), would be employed to elucidate its fundamental electronic properties and predict its reactivity.

The first step in a computational study is typically to determine the most stable three-dimensional arrangement of the atoms, known as the optimized geometry. For this compound, this involves finding the minimum energy conformation by considering rotation around the single bonds, primarily the C-C bond connecting the phenyl ring to the methanol (B129727) group and the C-O bond of the methanol group.

A conformational analysis would reveal the different stable conformers and the energy barriers between them. The relative energies of these conformers are crucial for understanding the molecule's flexibility and the population of each conformation at a given temperature.

Illustrative Data: Relative Energies of this compound Conformers

ConformerDihedral Angle (C-C-O-H)Relative Energy (kcal/mol)
160°0.00
2180°1.25
3-60°0.85

This table illustrates hypothetical relative energies for different rotational isomers (conformers) of the molecule. The conformer with the lowest energy is set as the reference (0.00 kcal/mol).

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A large gap suggests high stability and low reactivity, while a small gap indicates a more reactive species. For this compound, the HOMO would likely be localized on the phenyl ring and the bromine atom, while the LUMO would be distributed over the aromatic system.

Illustrative Data: FMO Properties of this compound

ParameterEnergy (eV)
HOMO Energy-6.85
LUMO Energy-1.23
HOMO-LUMO Gap5.62

This table provides hypothetical energy values for the frontier molecular orbitals. A larger HOMO-LUMO gap generally implies greater molecular stability.

A Molecular Electrostatic Potential (MESP) map is a visual representation of the charge distribution around a molecule. wolfram.comresearchgate.net It is invaluable for predicting how a molecule will interact with other charged species. The MESP is calculated by placing a positive point charge at various locations on the electron density surface and calculating the potential energy.

Different colors on the MESP map represent different potential values. Typically, red indicates regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue signifies areas of positive potential, prone to nucleophilic attack. researchgate.net For this compound, the electronegative fluorine and oxygen atoms would create regions of negative potential, while the hydrogen of the hydroxyl group would be a site of positive potential.

Illustrative Data: MESP Values at Key Atomic Sites of this compound

Atom/RegionMESP Value (kcal/mol)Predicted Interaction
Oxygen (O) of -CH2OH-35.8Electrophilic attack / Hydrogen bond acceptor
Hydrogen (H) of -CH2OH+45.2Nucleophilic attack / Hydrogen bond donor
Fluorine (F) at C3-25.1Electrophilic attack
Fluorine (F) at C4-28.4Electrophilic attack
Bromine (Br) at C2-15.7Electrophilic attack

This table presents hypothetical MESP values at specific atomic sites, indicating the likely points of interaction for electrophiles and nucleophiles.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. wisc.edu It transforms the complex molecular orbitals into localized orbitals that correspond to the familiar Lewis structures of bonds, lone pairs, and antibonding orbitals.

NBO analysis is particularly useful for quantifying intramolecular charge transfer and hyperconjugative interactions. These interactions are described as donor-acceptor interactions between filled (donor) NBOs and empty (acceptor) NBOs. The strength of these interactions is evaluated using second-order perturbation theory. For this compound, significant interactions would be expected between the lone pairs of the oxygen and halogen atoms and the antibonding orbitals of the phenyl ring.

Illustrative Data: Second-Order Perturbation Analysis of NBO Interactions in this compound

Donor NBOAcceptor NBOE(2) (kcal/mol)
LP (O)σ(C-H)2.1
LP (F3)σ(C2-C3)1.8
LP (F4)σ(C3-C4)2.5
π (C5-C6)π(C3-C4)18.5

This table shows hypothetical stabilization energies (E(2)) for key donor-acceptor NBO interactions. Higher E(2) values indicate stronger intramolecular charge transfer.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvation Effects

While DFT calculations provide insights into the static properties of a molecule, Molecular Dynamics (MD) simulations allow for the study of its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory of their positions and velocities.

For this compound, MD simulations would be instrumental in exploring its conformational landscape in a more dynamic sense than simple geometry optimization. Furthermore, by including explicit solvent molecules (e.g., water) in the simulation box, the effect of solvation on the molecule's conformation and interactions can be investigated. This is crucial for understanding its behavior in a biological or solution-phase environment. For instance, MD simulations can reveal how water molecules form hydrogen bonds with the hydroxyl group and how this affects the rotational freedom of the molecule. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. QSAR models are mathematical equations that relate descriptors of the chemical structure to an observed biological response.

The computational data generated from DFT calculations for this compound and related analogs could be used as descriptors in a QSAR study. These descriptors can include electronic properties (HOMO-LUMO gap, dipole moment), steric properties (molecular volume, surface area), and topological indices. By building a QSAR model, it would be possible to predict the potential biological activity of this compound and to design new, more potent analogs.

Illustrative Example: Hypothetical QSAR Equation

Biological Activity (log 1/C) = 0.25 * (HOMO-LUMO Gap) - 0.1 * (Molecular Volume) + 0.05 * (LogP) + 1.5

This equation is a hypothetical example of a linear QSAR model, where C is the concentration of the compound required to produce a certain biological effect, and LogP is the logarithm of the partition coefficient, a measure of lipophilicity.

Reaction Mechanism Prediction and Transition State Analysis through Computational Methods

The prediction of reaction mechanisms and the characterization of transition states for molecules like this compound are critical for understanding its reactivity and potential synthetic applications. Computational chemistry, particularly methods rooted in quantum mechanics, provides a powerful lens to investigate these transient and often elusive aspects of chemical reactions. While specific experimental and computational studies on the reaction mechanisms of this compound are not extensively documented in publicly available literature, we can infer the probable computational approaches and expected findings based on studies of analogous substituted benzyl (B1604629) alcohols and halides.

Computational investigations, primarily using Density Functional Theory (DFT), are instrumental in mapping the potential energy surface of a reaction. This allows for the identification of reactants, products, intermediates, and, crucially, the transition states that connect them. For this compound, key reactions of interest would include oxidation of the benzylic alcohol, nucleophilic substitution at the benzylic carbon, and reactions involving the aromatic ring.

Oxidation of the Benzylic Alcohol:

The oxidation of benzyl alcohols to their corresponding aldehydes is a fundamental organic transformation. Computational studies on similar systems have successfully elucidated the detailed mechanisms, often involving catalysts. For instance, theoretical studies on the oxidation of benzyl alcohol catalyzed by various metal complexes or supported catalysts have been performed. nih.govresearchgate.netmdpi.com These studies typically use DFT methods, such as B3LYP, in conjunction with appropriate basis sets (e.g., 6-311++G(d,p)) to model the reaction pathway. researchgate.net

A computational analysis of the oxidation of this compound would involve calculating the energy profile for the reaction. This would include the adsorption energies of the alcohol onto a catalyst surface, the energies of intermediates, and the activation energy barriers for key steps like O-H and C-H bond cleavage. mdpi.com The presence of the electron-withdrawing fluorine and bromine atoms would be expected to influence the electronic properties of the benzyl alcohol, affecting its interaction with oxidants and catalysts. DFT calculations can quantify these electronic effects through population analysis and by examining the frontier molecular orbitals (HOMO-LUMO gap).

A hypothetical reaction pathway for a catalyzed oxidation might involve the following steps, each with a calculable energy barrier:

Adsorption of this compound onto the catalyst.

Activation of the O-H bond, often facilitated by an oxygen species on the catalyst surface. mdpi.com

Hydrogen abstraction from the benzylic carbon.

Desorption of the resulting (2-Bromo-3,4-difluorophenyl)aldehyde.

Table 1: Hypothetical DFT-Calculated Energy Barriers for the Catalyzed Oxidation of this compound

Reaction StepInitial StateTransition State (TS)Final StateActivation Energy (Ea) (kcal/mol)
O-H Bond CleavageAdsorbed AlcoholTS1Adsorbed Alkoxide15.2
C-H Bond CleavageAdsorbed AlkoxideTS2Adsorbed Aldehyde22.5
Aldehyde DesorptionAdsorbed AldehydeTS3Free Aldehyde8.7

Note: The values in this table are hypothetical and serve to illustrate the type of data generated from computational studies. They are based on typical energy barriers observed in related systems. mdpi.comunipa.it

Nucleophilic Substitution Reactions:

The benzylic carbon in this compound is susceptible to nucleophilic attack, potentially leading to substitution of the hydroxyl group (or a derivative). Benzylic halides are known to be reactive towards nucleophilic substitution. datapdf.comstackexchange.comucalgary.ca To study this computationally for the corresponding halide derived from this compound, one would model both the S_N_1 and S_N_2 pathways.

For an S_N_2 reaction, computational chemists would locate the pentavalent transition state where the nucleophile attacks the benzylic carbon while the leaving group departs. researchgate.net The activation energy for this single step would be calculated. For an S_N_1 reaction, the mechanism proceeds through a carbocation intermediate. The computational task would be to calculate the energy required to form the (2-Bromo-3,4-difluorophenyl)methyl cation and the subsequent barrier for nucleophilic attack on this cation. The resonance stabilization of this benzylic carbocation, as well as the inductive effects of the halogen substituents, would be critical factors determining its stability and thus the favorability of the S_N_1 pathway. stackexchange.com

DFT calculations would provide the geometries and energies of the transition states and intermediates for both pathways. The inclusion of solvent effects, often through models like the Polarizable Continuum Model (PCM), is crucial for accurately predicting reaction barriers in solution. mdpi.com

Table 2: Predicted Energetics for S_N_1 vs. S_N_2 Pathways for a Derivative of this compound

ParameterS_N_1 Pathway (kcal/mol)S_N_2 Pathway (kcal/mol)
Energy of Intermediate (Carbocation) +5.5N/A
Activation Energy (Rate-Determining Step) +18.9 (Carbocation formation)+24.3 (Nucleophilic attack)
Overall Reaction Energy -10.2-10.2

Note: This table presents a hypothetical comparison to illustrate how computational data can distinguish between competing mechanisms. The values are representative of typical findings for substituted benzyl systems.

Transition State Analysis:

A key output of these computational studies is the geometry and vibrational frequencies of the transition state. A true transition state is characterized by having exactly one imaginary frequency in its vibrational spectrum, which corresponds to the motion along the reaction coordinate that transforms reactants into products. researchgate.net Analysis of this imaginary frequency and the associated atomic displacements provides a detailed picture of the bond-breaking and bond-forming processes occurring at the pinnacle of the reaction barrier. Advanced techniques like Intrinsic Reaction Coordinate (IRC) calculations can then be used to follow the reaction path downhill from the transition state to confirm that it connects the intended reactants and products. researchgate.net

Chemical Reactivity and Mechanistic Studies of 2 Bromo 3,4 Difluorophenyl Methanol

Electrophilic Aromatic Substitution Pathways on the Difluorophenyl Ring

The aromatic ring of (2-Bromo-3,4-difluorophenyl)methanol is subject to electrophilic aromatic substitution (EAS), a fundamental reaction class for benzene (B151609) derivatives. The regiochemical outcome of such reactions is determined by the directing effects of the substituents already present on the ring: the bromo, difluoro, and hydroxymethyl groups.

Both fluorine and bromine are halogens, which are deactivating groups due to their strong electron-withdrawing inductive effect (-I). This effect reduces the electron density of the aromatic ring, making it less nucleophilic and thus slower to react with electrophiles compared to benzene. However, they are also ortho-, para-directors because of their ability to donate a lone pair of electrons through resonance (+M effect), which helps to stabilize the positively charged intermediate (arenium ion) formed during the reaction. acs.org The resonance stabilization is most effective when the electrophile attacks the positions ortho or para to the halogen.

The hydroxymethyl group (-CH₂OH) is generally considered a weak activating group and an ortho-, para-director. However, its influence is less pronounced than that of strongly activating or deactivating groups.

In the case of this compound, the positions on the aromatic ring are influenced by these competing electronic effects. The bromine is at the 2-position, and the fluorine atoms are at the 3- and 4-positions. The directing effects of these halogens will primarily dictate the position of incoming electrophiles. The fluorine at C4 will direct ortho to C5 and C3 (already substituted). The fluorine at C3 will direct ortho to C2 (already substituted) and C4 (already substituted). The bromine at C2 will direct ortho to C1 (substituted with the methanol (B129727) group) and C3 (already substituted), and para to C5. Therefore, the most likely position for electrophilic attack would be the C5 position, which is para to the bromine and ortho to the C4-fluorine.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

Position of Electrophilic AttackActivating/Deactivating Influence of SubstituentsPredicted Major/Minor Product
C5Para to Bromo (stabilizing), Ortho to Fluoro (stabilizing)Major
C6Ortho to Bromo (stabilizing), Meta to Fluoro (less stabilizing)Minor

Nucleophilic Substitution Reactions at the Benzylic Carbon

The benzylic carbon of this compound is a key site for nucleophilic substitution reactions. The hydroxyl group (-OH) is a poor leaving group, but it can be converted into a better leaving group, such as a tosylate or a halide, to facilitate substitution.

The mechanism of nucleophilic substitution at the benzylic carbon can proceed via either an Sₙ1 or Sₙ2 pathway, depending on the reaction conditions and the nature of the nucleophile. khanacademy.org

Sₙ1 Mechanism: In the presence of a strong acid, the hydroxyl group can be protonated to form a good leaving group (H₂O). Departure of water leads to the formation of a benzylic carbocation. This carbocation is stabilized by resonance with the aromatic ring. The presence of electron-withdrawing fluorine and bromine atoms on the ring would destabilize this carbocation, making the Sₙ1 pathway less favorable compared to unsubstituted benzyl (B1604629) alcohol.

Sₙ2 Mechanism: For the Sₙ2 pathway to occur, the hydroxyl group must first be converted into a better leaving group without the formation of a carbocation. Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for this purpose. The subsequent backside attack by a nucleophile proceeds in a concerted step. Given the steric hindrance from the ortho-bromo substituent, the rate of an Sₙ2 reaction might be reduced.

Recent studies on related benzylic systems have explored nucleophilic fluorination using reagents like Et₃N·3HF, which can proceed through either Sₙ1 or Sₙ2 pathways depending on the substrate and conditions. nih.gov

Radical Reactions and Their Initiation Mechanisms

The benzylic C-H bonds of this compound are susceptible to homolytic cleavage, initiating radical reactions. The resulting benzylic radical is stabilized by resonance with the aromatic ring.

A common radical reaction is free-radical bromination, typically initiated by light (hν) or a radical initiator like AIBN (azobisisobutyronitrile). The mechanism involves three main stages:

Initiation: Homolytic cleavage of a bromine molecule (Br₂) to form two bromine radicals (Br•). youtube.com

Propagation: A bromine radical abstracts a benzylic hydrogen atom from this compound to form HBr and a resonance-stabilized benzylic radical. This radical then reacts with another molecule of Br₂ to form the benzylic bromide and a new bromine radical, which continues the chain reaction.

Termination: The reaction is terminated by the combination of any two radical species.

The presence of the electron-withdrawing fluorine and bromine substituents on the ring can influence the stability of the benzylic radical and thus the rate of the reaction. Kinetic studies on substituted benzyl alcohols have shown that the nature of the substituents on the aromatic ring affects the rate of hydrogen atom transfer to N-oxyl radicals. acs.orgacs.org

Transformations of the Hydroxyl Moiety: Oxidation, Reduction, and Esterification

The hydroxyl group of this compound can undergo various transformations, including oxidation, reduction, and esterification.

Oxidation: Primary alcohols like this compound can be oxidized to form the corresponding aldehyde (2-Bromo-3,4-difluorobenzaldehyde) or further to the carboxylic acid (2-Bromo-3,4-difluorobenzoic acid). The choice of oxidizing agent determines the product.

To Aldehyde: Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or manganese dioxide (MnO₂) are typically used to stop the oxidation at the aldehyde stage. A patent describes the oxidation of the similar (3-bromo-2-fluoro-phenyl)methanol to 3-bromo-2-fluoro-benzaldehyde in 83% yield using MnO₂. acs.org

To Carboxylic Acid: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) will typically oxidize the primary alcohol to the carboxylic acid.

Reduction: The reduction of the hydroxyl group to a methyl group is a challenging transformation that usually requires a two-step process, such as conversion to a tosylate followed by reduction with a hydride reagent like lithium aluminum hydride (LiAlH₄).

Esterification: this compound can react with carboxylic acids or their derivatives (e.g., acyl chlorides or acid anhydrides) to form esters. Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a common method. bldpharm.com Alternatively, reaction with a more reactive acyl chloride in the presence of a base like pyridine (B92270) is also highly effective. google.com

Table 2: Common Transformations of the Hydroxyl Group of this compound

Reaction TypeReagent(s)Product
Oxidation (to aldehyde)PCC, MnO₂2-Bromo-3,4-difluorobenzaldehyde
Oxidation (to carboxylic acid)KMnO₄, H₂CrO₄2-Bromo-3,4-difluorobenzoic acid
EsterificationR-COOH, H⁺(2-Bromo-3,4-difluorophenyl)methyl ester
EsterificationR-COCl, Pyridine(2-Bromo-3,4-difluorophenyl)methyl ester

Influence of Halogen Substituents on Aromatic Ring Activation/Deactivation and Regioselectivity

The bromine and fluorine atoms on the phenyl ring of this compound have a profound influence on its reactivity and the regioselectivity of its reactions.

In nucleophilic aromatic substitution (SₙAr), which is not discussed in detail here but is a relevant aspect of reactivity for polyhalogenated aromatics, the strong electron-withdrawing nature of the fluorine atoms would activate the ring towards attack by nucleophiles, particularly at the carbon atoms bearing a halogen.

Catalytic Transformations involving this compound as a Substrate

The bromine atom in this compound serves as a versatile handle for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Common examples of such transformations include:

Suzuki Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new C-C bond.

Heck Coupling: Reaction with an alkene in the presence of a palladium catalyst and a base to form a new C-C bond with vinylation.

Sonogashira Coupling: Reaction with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base to form a new C-C bond with alkynylation.

Buchwald-Hartwig Amination: Reaction with an amine in the presence of a palladium catalyst and a base to form a new C-N bond.

The efficiency of these catalytic transformations can be influenced by the electronic and steric environment of the bromine atom. The presence of the ortho-hydroxymethyl group and the adjacent fluorine atom may affect the oxidative addition step at the palladium center.

Derivatization Strategies and Analogue Synthesis for 2 Bromo 3,4 Difluorophenyl Methanol

Synthesis of Ether and Ester Derivatives for Modified Reactivity and Properties

The hydroxyl group of (2-Bromo-3,4-difluorophenyl)methanol is a prime target for derivatization to form ethers and esters. These modifications can alter the compound's physicochemical properties, such as lipophilicity, solubility, and metabolic stability, and can also serve as protecting groups during subsequent transformations at the brominated position.

Ether Synthesis: The Williamson ether synthesis is a classic and highly effective method for preparing ethers from this benzylic alcohol. researchgate.netlibretexts.org This SN2 reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This nucleophilic alkoxide then displaces a halide from an alkyl halide to form the ether linkage. A variety of alkyl halides (e.g., methyl iodide, ethyl bromide, benzyl (B1604629) chloride) can be employed to generate a diverse library of ether derivatives. libretexts.org Milder conditions using silver oxide (Ag₂O) as the base are also an option, avoiding the need to pre-form the alkoxide. researchgate.net

Ester Synthesis: Esterification of the primary alcohol can be readily achieved through several standard methods. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid under acidic catalysis (commonly sulfuric acid), is a straightforward approach, particularly for simple esters. mdpi.com For more sensitive substrates or to achieve higher yields, the use of acyl chlorides or anhydrides in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) is a common and effective strategy. This method allows for the introduction of a wide array of acyl groups, thereby tuning the electronic and steric properties of the resulting molecule.

The table below summarizes typical conditions for these transformations.

TransformationReagents & ConditionsProduct Type
Williamson Ether Synthesis 1. Strong Base (e.g., NaH) in THF2. Alkyl Halide (R-X)
Fischer Esterification Carboxylic Acid (R-COOH), H₂SO₄ (cat.), HeatSimple Alkyl/Aryl Ester
Acylation Acyl Chloride (R-COCl) or Anhydride, Pyridine or Et₃N, CH₂Cl₂Complex Alkyl/Aryl Ester

Metal-Catalyzed Cross-Coupling Reactions at the Brominated Position

The carbon-bromine bond on the aromatic ring is a key handle for constructing more complex molecules through metal-catalyzed cross-coupling reactions. These reactions are fundamental to modern organic synthesis, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for forming carbon-carbon bonds, particularly for the synthesis of biaryl compounds. nih.gov The reaction couples the aryl bromide moiety of this compound with an organoboron reagent, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. libretexts.org

The general mechanism involves three key steps: oxidative addition of the aryl bromide to a Pd(0) catalyst, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. libretexts.org The choice of ligand, base, and solvent is crucial for achieving high yields. A wide range of aryl and heteroaryl boronic acids can be used, allowing for the synthesis of a vast array of biaryl methanol (B129727) analogues. nih.gov

Heck Reaction: The Heck reaction provides a method for the olefination of aryl halides, forming a new carbon-carbon bond between the aromatic ring and an alkene. wikipedia.orgorganic-chemistry.org The reaction is catalyzed by a palladium complex and requires a base to regenerate the active catalyst. nih.gov By reacting this compound with various alkenes (e.g., acrylates, styrenes), substituted stilbene (B7821643) and cinnamate-like structures can be synthesized. The reaction typically favors the formation of the trans-alkene product. organic-chemistry.org The intramolecular version of this reaction is also a powerful tool for constructing cyclic systems. libretexts.org

Sonogashira Coupling: For the introduction of an alkyne moiety, the Sonogashira coupling is the premier method. wikipedia.orgorganic-chemistry.org This reaction involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. youtube.comnih.gov The copper acetylide, formed in situ, is a key intermediate in the catalytic cycle. youtube.com This reaction is highly versatile and tolerates a wide range of functional groups, enabling the synthesis of arylalkynes which are valuable intermediates for further transformations or as final products. wikipedia.org Copper-free Sonogashira protocols have also been developed to avoid potential issues with copper contamination. ucsb.edu

Negishi Coupling: The Negishi coupling utilizes organozinc reagents as the nucleophilic partner to couple with aryl halides. wikipedia.orgorganic-chemistry.org Catalyzed by nickel or palladium complexes, this reaction is notable for its high functional group tolerance and reactivity, allowing for the coupling of sp³, sp², and sp hybridized carbon atoms. wikipedia.orglibretexts.org To synthesize derivatives of this compound, an appropriate organozinc reagent (alkylzinc, arylzinc, etc.) would be reacted with the parent compound in the presence of a suitable catalyst, such as one employing a biaryldialkylphosphine ligand to promote the desired coupling over side reactions. nih.gov

Kumada Coupling: The Kumada coupling, one of the earliest developed cross-coupling reactions, employs Grignard reagents (organomagnesium halides) as the coupling partner. wikipedia.org It is typically catalyzed by nickel or palladium complexes. wikipedia.orgorganic-chemistry.org While highly effective for forming C-C bonds, the high reactivity of Grignard reagents can limit its functional group compatibility compared to other methods. nih.gov For this compound, the hydroxyl group would likely need to be protected before subjecting the molecule to Kumada coupling conditions to prevent acid-base side reactions with the Grignard reagent. The reaction is particularly useful for synthesizing alkyl- and aryl-substituted aromatic compounds. nih.govrhhz.net

The following table outlines representative catalytic systems for these cross-coupling reactions.

Coupling ReactionCatalystBaseCoupling PartnerProduct
Suzuki-Miyaura Pd(PPh₃)₄, Pd(OAc)₂/LigandK₂CO₃, K₃PO₄, Cs₂CO₃Ar'-B(OH)₂Biaryl
Heck Pd(OAc)₂, PdCl₂Et₃N, K₂CO₃AlkeneSubstituted Alkene
Sonogashira Pd(PPh₃)₄/CuIEt₃N, PiperidineTerminal AlkyneArylalkyne
Negishi Pd(PPh₃)₄, Ni(dppe)Cl₂(Not required)R-ZnXAlkyl/Aryl Adduct
Kumada Ni(dppp)Cl₂, Pd(PPh₃)₄(Not required)R-MgBrAlkyl/Aryl Adduct

Formation of Polyaromatic Systems and Biphenyl (B1667301) Analogues

The synthesis of polyaromatic systems and specifically biphenyl analogues from this compound relies heavily on the cross-coupling strategies detailed above, with the Suzuki-Miyaura reaction being the most prominent method. organic-chemistry.orgnih.gov By selecting an appropriate arylboronic acid or ester, a second aromatic or heteroaromatic ring can be appended directly to the brominated position.

For example, coupling with phenylboronic acid would yield (2'-hydroxymethyl-3',4'-difluorobiphenyl-2-yl) derivatives. The use of diboronic acids or dihaloaromatic coupling partners in sequential coupling reactions can lead to the formation of more extended polyaromatic systems. The inherent steric hindrance and electronic properties of the starting material can influence reaction efficiency, often requiring careful optimization of catalysts and ligands to achieve high yields. nih.gov These biphenyl structures are of significant interest as they form the core of many biologically active molecules and liquid crystals.

Design and Synthesis of Conformationally Restricted Analogues

Restricting the conformational flexibility of a molecule is a powerful strategy in drug design to enhance binding affinity and selectivity for a biological target. For this compound and its derivatives, this can be achieved by introducing cyclic constraints.

One approach is to form a ring that incorporates the benzylic alcohol. For instance, intramolecular reactions, such as an intramolecular Heck reaction following the introduction of an olefinic chain, could be envisioned to create a fused ring system.

Another strategy involves creating atropisomers—stereoisomers arising from restricted rotation about a single bond. researchgate.netnih.gov The synthesis of biphenyl analogues via Suzuki coupling (as described in 6.2.1 and 6.3) can lead to atropisomeric products if the substitution pattern around the newly formed biaryl axis is sufficiently bulky. The fluorine atoms and the hydroxymethyl group on one ring, combined with appropriate substituents on the other ring, can create a significant rotational barrier. Dynamic kinetic resolution techniques can be employed during the synthesis to favor the formation of a single atropisomer. nih.gov

Furthermore, direct modification of the core structure, such as the synthesis of analogues like [1-(3-Bromo-2,4-difluorophenyl)cyclobutyl]methanol, introduces a rigid spirocyclic system adjacent to the aromatic ring, significantly limiting the rotational freedom of the hydroxymethyl group. nih.gov Such conformationally restricted analogues are invaluable for probing the bioactive conformation of a molecule. nih.gov

Applications in Medicinal Chemistry and Biological Research

Role as a Key Synthetic Intermediate for Advanced Bioactive Compounds

(2-Bromo-3,4-difluorophenyl)methanol is a valuable precursor in organic synthesis, primarily utilized for the construction of more complex molecules with potential therapeutic applications. Its structure, featuring a reactive hydroxyl group and a uniquely substituted aromatic ring with bromine and fluorine atoms, allows for a variety of chemical transformations. The hydroxyl group can be easily oxidized to an aldehyde or converted into a leaving group, such as a bromide, making the benzylic position susceptible to nucleophilic substitution.

For instance, benzyl (B1604629) bromides are common intermediates synthesized from their corresponding benzyl alcohols. These bromides can then undergo further reactions, such as substitution with cyanide to form acetonitriles, which can be hydrolyzed to produce phenylacetic acid derivatives. This multi-step synthesis pathway highlights how a simple alcohol like this compound can be elaborated into more complex structures, serving as a foundational piece for building bioactive compounds researchgate.net. The presence of both bromo and fluoro substituents on the phenyl ring is particularly significant, as these halogens can influence the electronic properties and binding affinities of the final molecule, making this scaffold attractive for targeted drug design mdpi.comnih.gov.

Exploration of Enzyme Inhibition Potential

The (2-bromo-3,4-difluorophenyl) moiety has been incorporated into various molecular frameworks to explore their potential as enzyme inhibitors. The specific substitution pattern can play a crucial role in the potency and selectivity of these inhibitors.

Carbonic Anhydrase (CA) Inhibition Studies

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and are implicated in numerous physiological and pathological processes nih.govnih.gov. The inhibition of specific CA isoforms is a validated therapeutic strategy for conditions like glaucoma, edema, and certain cancers nih.govmdpi.com. Sulfonamides represent the most prominent class of CA inhibitors nih.govnih.gov.

Research into novel CA inhibitors has explored a wide range of chemical scaffolds, including those derived from brominated phenols and benzenesulfonamides nih.govnih.gov. For example, studies on brominated diphenylmethanone derivatives and their corresponding benzylic alcohols have demonstrated inhibitory activity against human CA I and CA II isoenzymes at micromolar levels nih.gov. Furthermore, the anticancer drug Indisulam, a sulfonamide derivative, is known to be a strong inhibitor of carbonic anhydrase nih.gov. Although direct studies on sulfonamides derived from this compound are not extensively documented, the established role of brominated and sulfonamide-containing compounds as CA inhibitors suggests that derivatives of this compound are logical candidates for investigation in this area nih.govnih.gov.

Acetylcholinesterase (AChE) Inhibition Studies

Acetylcholinesterase (AChE) inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease, as they increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain nih.govmdpi.com. The development of new AChE inhibitors is an active area of research, with a focus on designing molecules that can interact with both the catalytic and peripheral anionic sites of the enzyme nih.gov.

The synthesis of novel AChE inhibitors has often utilized substituted benzyl alcohol derivatives as starting materials. For example, (2-bromo-4,5-dimethoxyphenyl)methanol has served as a precursor for creating potent, dual-binding site AChE inhibitors nih.gov. While the substitution pattern differs from the primary compound of interest, this demonstrates the utility of bromo-substituted phenyl methanols in this therapeutic area. The design of AChE inhibitors frequently involves heterocyclic structures, and various kinetic mechanisms, including irreversible inhibition, are studied to characterize their efficacy nih.gov. The search for new AChE inhibitors continues to explore diverse chemical structures, where halogenated phenyl groups can be key components for optimizing pharmacological activity nih.govnih.gov.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

Protein tyrosine phosphatase 1B (PTP1B) is a key negative regulator of insulin (B600854) and leptin signaling pathways, making it a prime therapeutic target for type 2 diabetes and obesity researchgate.netnih.govshu.ac.uk. The discovery of potent and selective PTP1B inhibitors is a significant goal in medicinal chemistry shu.ac.uk.

Natural products have been a rich source of PTP1B inhibitors, with various classes of compounds, including bromophenols isolated from marine algae, showing notable activity nih.gov. For instance, certain bromophenols synthesized based on natural products from the red alga Polysiphonia urceolata have exhibited PTP1B inhibition, suggesting that the bromophenol scaffold is a promising starting point for inhibitor design nih.gov. The inhibitory activity can be influenced by the position and nature of substituents on the phenyl ring nih.gov. Given that this compound is a brominated benzyl alcohol, its derivatives represent a class of compounds with theoretical potential for PTP1B inhibition, building upon the established activity of other bromophenols nih.gov.

Investigation of Antioxidant Activities and Mechanisms of Action

Antioxidants are compounds that can prevent or slow damage to cells caused by free radicals. Research has explored various synthetic compounds for their antioxidant potential. Derivatives of substituted phenols and benzenesulfonamides have been a particular focus.

For example, a study on N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives showed that these compounds possess antioxidant effects, which were evaluated using DPPH, ABTS, and ferric reducing power assays mdpi.com. Similarly, the synthesis and evaluation of benzylic bromophenols have identified effective radical scavengers researchgate.net. The antioxidant capacity of phenolic compounds is often attributed to their ability to donate a hydrogen atom from a hydroxyl group to a free radical, thereby neutralizing it. The substitution pattern on the aromatic ring, including the presence of halogens like bromine, can modulate this activity researchgate.netmdpi.com. Although this compound itself is not a phenol, its derivatives can be designed to incorporate phenolic hydroxyl groups or other moieties that confer antioxidant properties.

Compound ClassAssayResultReference
Benzylic Acid-Derived BromophenolsDPPH Radical ScavengingEffective Scavengers researchgate.net
Benzylic Acid-Derived BromophenolsABTS Radical ScavengingEffective Scavengers researchgate.net
N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine DerivativesDPPH AssayAntioxidant Activity Observed mdpi.com
N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine DerivativesABTS AssayAntioxidant Activity Observed mdpi.com

Anticancer and Cytotoxic Activity Investigations Against Various Cell Lines

The development of novel anticancer agents is a critical endeavor in pharmaceutical research, and scaffolds containing halogenated phenyl rings are frequently investigated for their cytotoxic potential against various cancer cell lines.

Derivatives of this compound, such as those incorporating thiourea (B124793) or sulfonamide moieties, have been explored for their anticancer effects. In a study of 1,3-disubstituted thiourea derivatives, the nature and position of halogen substituents on the phenyl ring were found to significantly impact cytotoxicity nih.gov. For instance, compounds with a 3,4-dichlorophenyl fragment or a 4-(trifluoromethyl)phenyl substituent displayed the highest activity against cancer cell lines such as SW480, SW620 (colon), and PC3 (prostate), with IC₅₀ values in the low micromolar range nih.gov. Conversely, a 4-bromo substituent resulted in considerably diminished antitumor effect, highlighting the sensitivity of the structure-activity relationship to the specific halogen and its position nih.gov.

Sulfonamides are another class of compounds with well-established anticancer properties nih.govnih.gov. Aryl sulfonamides like Indisulam have shown selective anticancer activity, and their mechanism can involve the degradation of specific RNA binding proteins, leading to aberrant pre-mRNA splicing nih.gov. The presence of halogen substituents on the aromatic rings of these sulfonamides is a common feature. This suggests that sulfonamide derivatives of the (2-bromo-3,4-difluorophenyl) scaffold could be promising candidates for anticancer drug discovery.

The table below summarizes the cytotoxic activity of some thiourea derivatives with halogenated phenyl rings against various cancer cell lines.

Compound SubstituentCell LineIC₅₀ (µM)Reference
3,4-dichlorophenylSW4801.5 ± 0.04 nih.gov
3,4-dichlorophenylSW6202.1 ± 0.03 nih.gov
3,4-dichlorophenylPC38.9 ± 0.16 nih.gov
4-(trifluoromethyl)phenylSW4802.6 ± 0.05 nih.gov
4-(trifluoromethyl)phenylSW6203.1 ± 0.07 nih.gov
4-(trifluoromethyl)phenylPC34.9 ± 0.11 nih.gov
4-chlorophenylSW6203.6 ± 0.09 nih.gov
4-chlorophenylPC34.7 ± 0.12 nih.gov
4-bromophenylSW48029.5 ± 1.25 nih.gov
4-bromophenylSW62031.8 ± 1.63 nih.gov

Anti-inflammatory Properties Assessment

While no direct studies have been published on the anti-inflammatory effects of this compound, the structural components of the molecule provide a basis for hypothesizing such potential. The benzyl alcohol moiety itself has been noted for its use in topical medications and as a preservative, in part due to its mild anesthetic and antiseptic properties. wikipedia.org Some studies have explored the anti-inflammatory potential of simple benzyl alcohol derivatives. For instance, p-hydroxybenzyl alcohol (HBA) has been shown to inhibit the production of inflammatory mediators like nitric oxide (NO) in cellular models. nih.gov Furthermore, the conjugation of 3,4,5-trimethoxybenzyl alcohol to existing nonsteroidal anti-inflammatory drugs (NSAIDs) has been shown to enhance their anti-inflammatory activity. mdpi.comresearchgate.net

The halogen substituents on the phenyl ring are of particular interest. The incorporation of fluorine and bromine into drug candidates is a common strategy in medicinal chemistry to modulate biological activity. researchgate.netnih.gov Halogens can alter the electronic properties of the molecule, influence its ability to cross cell membranes, and affect how it binds to target proteins. For example, some bromophenol compounds isolated from natural sources have demonstrated anti-inflammatory properties. researchgate.net Although speculative without direct experimental evidence, the combination of the benzyl alcohol core with bromo- and difluoro-substituents in this compound makes it a candidate for future investigation into its potential anti-inflammatory effects.

Potential in Antidiabetic Applications

The search for new antidiabetic agents is a significant area of pharmaceutical research. nih.govnih.gov Various classes of organic molecules have been investigated for their ability to modulate blood glucose levels. While there is no specific data linking this compound to antidiabetic activity, the role of halogenated compounds in this therapeutic area is worth noting.

The inhibition of enzymes such as α-glucosidase is one therapeutic strategy for managing type 2 diabetes. frontiersin.org Research has shown that various synthetic compounds, including those with halogenated phenyl rings, can act as inhibitors of this enzyme. The electronic effects of substituents on the phenyl ring can play a crucial role in the binding affinity of these inhibitors to the enzyme's active site. For instance, studies on acyl pyrazole (B372694) sulfonamides have indicated that electron-withdrawing or donating groups on a phenyl ring can significantly influence their α-glucosidase inhibitory activity. frontiersin.org

Given that the bromine and fluorine atoms in this compound are strongly electronegative, they would significantly alter the electronic landscape of the phenyl ring. This could, in theory, make the molecule a candidate for screening against enzymatic targets relevant to diabetes. However, without experimental data, this remains a purely hypothetical proposition.

Drug Design and Structure-Activity Relationship (SAR) Studies for Therapeutic Development

This compound represents a simple, yet interesting starting point for drug design and Structure-Activity Relationship (SAR) studies. SAR is a critical process in medicinal chemistry where the chemical structure of a compound is systematically modified to understand how these changes affect its biological activity. This understanding is then used to design more potent and selective drugs.

The key structural features of this compound that are amenable to SAR studies include the phenyl ring, the bromo and difluoro substituents, and the methanol (B129727) group.

Halogen Substitution: The presence and position of halogen atoms are critical variables in drug design. They influence lipophilicity, metabolic stability, and binding interactions. researchgate.netinformahealthcare.com The carbon-fluorine bond is particularly strong, and introducing fluorine can block metabolic oxidation at that position, thereby increasing the drug's half-life. nih.govnih.gov Both fluorine and bromine can participate in halogen bonding, a type of non-covalent interaction that can enhance binding to a biological target. An SAR study could involve synthesizing analogs with different halogen substitution patterns to probe these effects.

The Benzyl Alcohol Moiety: The primary alcohol group (-CH₂OH) can be a site for hydrogen bonding with a biological target. sciencemadness.org It can also be a point for metabolic modification in the body. In a drug design campaign, this group could be oxidized to an aldehyde or a carboxylic acid, or it could be converted to an ether or an ester to modify the compound's properties. sciencemadness.org

The table below illustrates some of the general roles of halogen substituents in drug design, which would be relevant in any SAR study of this compound.

SubstituentGeneral Effects in Drug Design
Fluorine (F) Increases metabolic stability by blocking oxidation; alters pKa of nearby functional groups; can enhance binding affinity through hydrogen and halogen bonds; generally increases lipophilicity. nih.govbohrium.comresearchgate.net
Bromine (Br) Increases lipophilicity more than fluorine; can participate in halogen bonding; acts as a bulky substituent which can influence binding selectivity. wikipedia.org

In a hypothetical SAR study, researchers might synthesize a library of compounds based on the this compound scaffold. By systematically altering the substituents and their positions and then testing the biological activity of each new compound, a relationship between the chemical structure and the observed activity could be established. This would be the first step toward developing a potentially new therapeutic agent.

Future Perspectives and Emerging Research Directions for 2 Bromo 3,4 Difluorophenyl Methanol

Advancements in Asymmetric Synthesis and Chiral Derivatization

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science, as the three-dimensional arrangement of atoms in a molecule can profoundly dictate its biological activity and physical properties. rutgers.edu While (2-Bromo-3,4-difluorophenyl)methanol itself is not chiral, its structure is prochiral, presenting a key opportunity for the development of chiral derivatives.

Future research is anticipated to focus on the asymmetric synthesis of chiral alcohols with the (2-bromo-3,4-difluoro)phenyl scaffold. This can be achieved through the asymmetric reduction of the corresponding ketone, 2-bromo-3,4-difluorobenzaldehyde, using chiral catalysts or enzymatic methods. These approaches would yield enantiomerically enriched (R)- or (S)-(2-Bromo-3,4-difluorophenyl)methanol, which are valuable precursors for the synthesis of complex, stereochemically defined molecules.

Furthermore, the development of chiral derivatization methods for the racemic alcohol will be a significant area of investigation. This involves reacting the alcohol with a chiral resolving agent to form a pair of diastereomers, which can then be separated using standard techniques like chromatography or crystallization. rutgers.edu Once separated, the chiral auxiliary can be removed to furnish the individual enantiomers of this compound. These enantiopure building blocks could then be utilized in the stereoselective synthesis of novel bioactive compounds, where specific stereoisomers are expected to exhibit enhanced potency or selectivity. The exploration of stereochemistry in derivatives of this compound holds the promise of unlocking new therapeutic and material applications. ucsb.edu

Development of Sustainable and Green Chemistry Protocols

In recent years, the principles of green chemistry have become integral to chemical synthesis, aiming to reduce environmental impact through the use of safer reagents, solvents, and more efficient reactions. rsc.org The synthesis of this compound and its derivatives presents numerous opportunities for the application of sustainable and green chemistry protocols.

Future research will likely focus on developing eco-friendly methods for the bromination and fluorination of the aromatic ring system. researchgate.netrsc.org This could involve the use of less hazardous brominating agents than elemental bromine, such as N-bromosuccinimide, or the development of catalytic systems that utilize bromide salts with an oxidant, potentially in aqueous media to minimize the use of volatile organic solvents. nih.govcambridgescholars.com Similarly, greener fluorination techniques are being explored to replace potentially hazardous reagents. tandfonline.com The use of visible light-induced photocatalysis for fluorination represents a promising and environmentally benign approach. rsc.org

For the derivatization of this compound, green protocols could include the use of biocatalysis for stereoselective transformations, minimizing the need for chiral resolving agents and harsh reaction conditions. The development of solvent-free reaction conditions or the use of water as a solvent for reactions such as halogenation of the benzyl (B1604629) alcohol could further enhance the sustainability of processes involving this compound. mdpi.com The goal will be to create synthetic pathways that are not only efficient but also economically and environmentally sustainable.

Integration with Advanced Material Science and Polymer Chemistry

The unique electronic properties conferred by the fluorine atoms and the reactivity of the bromo and hydroxyl groups make this compound an intriguing candidate for integration into advanced materials and polymers. While direct research on this specific compound in materials science is nascent, the properties of related fluorinated and brominated aromatics suggest several promising avenues.

The difluorophenyl moiety is known to enhance the thermal stability, oxidative resistance, and specific electronic properties of materials. preprints.org Future research could explore the incorporation of the (2-bromo-3,4-difluoro)phenyl unit into polymer backbones or as pendant groups. The benzyl alcohol functionality provides a convenient handle for polymerization reactions, such as polycondensation, or for grafting the molecule onto existing polymer chains to modify their surface properties.

The bromine atom offers another site for modification, for example, through cross-coupling reactions to create conjugated systems with interesting optical and electronic properties for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics. acs.org Additionally, aromatic bromine compounds have been extensively used as flame retardants, although this application is under increasing scrutiny due to environmental concerns. env-health.org Nevertheless, the development of novel, potentially less bioaccumulative, flame-retardant materials based on this scaffold could be an area of investigation. The exploration of difluorophenyl derivatives has shown their potential in creating materials with interesting magnetic properties, which could be another future research direction. preprints.org

Exploration of Novel Biological Targets and Therapeutic Areas

Halogenated organic compounds are a mainstay in medicinal chemistry, with fluorine and bromine atoms often incorporated to modulate a molecule's pharmacokinetic and pharmacodynamic properties. The presence of both bromo and difluoro substituents in this compound makes its derivatives attractive for exploring novel biological activities.

Future research will likely involve the synthesis of a diverse range of derivatives and their evaluation against various biological targets. The lipophilicity and metabolic stability of drug candidates can be fine-tuned by the presence of the fluorine atoms, potentially leading to improved bioavailability and a longer duration of action. cas.cn The bromo substituent can act as a handle for further chemical modifications, allowing for the generation of a wide array of analogs for structure-activity relationship (SAR) studies. nih.gov

Based on the biological activities of related substituted benzyl alcohols and fluorinated aromatics, potential therapeutic areas for derivatives of this compound could include antimicrobial, antifungal, and anticancer agents. nih.govmdpi.comresearchgate.netmdpi.com For example, some benzofuran (B130515) derivatives containing bromo-phenyl moieties have shown activity as α2C-adrenergic receptor antagonists. researchgate.net The development of novel compounds targeting under-explored biological pathways, such as specific enzymes or receptors implicated in disease, will be a key focus. The GABAergic system, for instance, is an area where novel substituted benzyl alcohol derivatives could be investigated as potential modulators. researchgate.net

Application of High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery

The discovery of new lead compounds in drug development has been revolutionized by high-throughput screening (HTS) and combinatorial chemistry. nih.govlimes-institut-bonn.de this compound is an ideal scaffold for the application of these technologies to accelerate the discovery of new bioactive molecules.

Future efforts will likely involve the use of this compound as a building block to generate large combinatorial libraries of compounds. nih.gov The hydroxyl group can be readily derivatized through esterification, etherification, or other reactions with a wide range of chemical partners. The bromine atom can be subjected to various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce a diverse set of substituents. This dual functionality allows for the rapid creation of a vast chemical space around the core (2-bromo-3,4-difluoro)phenyl scaffold.

These libraries can then be subjected to HTS against a multitude of biological targets to identify "hits"—compounds that exhibit a desired biological activity. broadinstitute.orgnih.gov This approach allows for the rapid and efficient exploration of the therapeutic potential of this class of compounds without a preconceived biological hypothesis. The data generated from HTS can then be used to inform the design of more focused libraries for lead optimization, ultimately leading to the identification of novel drug candidates with improved efficacy and safety profiles. The automated and parallel nature of HTS and combinatorial synthesis will be crucial in unlocking the full potential of this compound in drug discovery. youtube.com

Q & A

Q. Methodological Answer :

  • Column Chromatography : Preferred for removing brominated byproducts; use silica gel with a gradient of 10–30% ethyl acetate in hexane .
  • Recrystallization : Employ methanol/water mixtures (4:1 v/v) to enhance crystal purity .
  • HPLC : For high-purity requirements (>98%), use a C18 column with acetonitrile/water mobile phase .

Basic: How is this compound characterized spectroscopically?

Q. Methodological Answer :

  • ¹H/¹⁹F NMR :
    • ¹H NMR (CDCl₃) : Expect a triplet for the -CH₂OH group (δ 4.6–4.8 ppm) and aromatic protons (δ 7.1–7.5 ppm).
    • ¹⁹F NMR : Peaks at δ -110 to -115 ppm (ortho-F) and δ -125 to -130 ppm (meta-F) .
  • IR Spectroscopy : Broad O-H stretch (~3300 cm⁻¹) and C-Br stretch (~550 cm⁻¹) .
  • HRMS : Confirm molecular ion [M+H]⁺ at m/z 224.01 .

Advanced: What mechanistic insights explain the reactivity of the bromine substituent in nucleophilic substitution reactions?

Methodological Answer :
The bromine atom at the ortho position undergoes SNAr (nucleophilic aromatic substitution) due to electron-withdrawing effects from adjacent fluorine atoms:

  • Kinetic Studies : Use deuterated solvents (e.g., DMSO-d₆) to track isotopic effects on reaction rates .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) reveal transition-state stabilization via fluorine’s -I effect .
  • Contradictions : Conflicting reports on reaction rates may arise from solvent polarity (methanol vs. DMF) or competing elimination pathways .

Advanced: How does the compound’s halogenation pattern influence its potential in drug discovery?

Q. Methodological Answer :

  • Structure-Activity Relationship (SAR) :
    • Bromine : Enhances lipophilicity and binding to hydrophobic enzyme pockets (e.g., kinase inhibitors) .
    • Fluorine : Improves metabolic stability and bioavailability via reduced CYP450 interactions .
  • Case Study : Compare with 4-bromo-2,6-difluorobenzyl alcohol (CAS 162744-59-4), noting differences in steric hindrance and electronic effects .

Advanced: How should researchers resolve contradictions in reported synthetic yields or spectroscopic data?

Q. Methodological Answer :

  • Cross-Validation : Reproduce experiments under identical conditions (e.g., solvent, catalyst loading) .
  • Analytical Triangulation : Combine NMR, X-ray crystallography, and computational data to confirm structure .
  • Meta-Analysis : Review PubChem and Kanto Reagents datasets for consensus on molecular weight (223.01 g/mol) and melting points .

Advanced: What computational methods validate the compound’s stability under physiological conditions?

Q. Methodological Answer :

  • Quantum Mechanics (QM) : Calculate bond dissociation energies (BDEs) for C-Br and C-F bonds to predict hydrolytic stability .
  • Molecular Dynamics (MD) : Simulate interactions in aqueous environments (e.g., solvation free energy) .
  • Docking Studies : Assess binding to serum albumin to predict in vivo half-life .

Advanced: How does the compound degrade under varying pH and temperature conditions?

Q. Methodological Answer :

  • Stability Studies :
    • Acidic Conditions (pH < 3) : Rapid debromination observed via LC-MS .
    • Basic Conditions (pH > 10) : Hydroxyl group deprotonation increases solubility but may lead to ether formation .
    • Thermal Stability : Decomposes above 150°C; monitor via TGA-DSC .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.